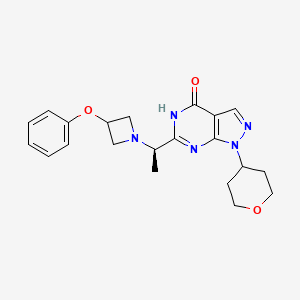
PF-04449613
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du PF-04449613 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde et divers catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chimie en flux continu et la synthèse automatisée .
Analyse Des Réactions Chimiques
Types de réactions
Le PF-04449613 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les groupes phénoxy et azétidinyle peuvent être substitués par d’autres groupes fonctionnels pour créer des analogues du this compound.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d’hydrogène, des réducteurs tels que le borohydrure de sodium, et divers solvants organiques tels que le diméthylsulfoxyde. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour assurer les transformations souhaitées .
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de la phosphodiestérase 9A et ses effets sur les niveaux de monophosphate de guanosine cyclique.
Biologie : Employé dans des études portant sur le rôle du monophosphate de guanosine cyclique dans la signalisation cellulaire et la neuroplasticité.
Médecine : Exploré comme agent thérapeutique potentiel pour les troubles neurologiques tels que la maladie d’Alzheimer et la schizophrénie.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la phosphodiestérase 9A et les voies associées.
Applications De Recherche Scientifique
PF-04449613 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 9A and its effects on cyclic guanosine monophosphate levels.
Biology: Employed in studies investigating the role of cyclic guanosine monophosphate in cellular signaling and neuroplasticity.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting phosphodiesterase 9A and related pathways.
Mécanisme D'action
Le PF-04449613 exerce ses effets en inhibant sélectivement la phosphodiestérase 9A, une enzyme responsable de l’hydrolyse du monophosphate de guanosine cyclique. En inhibant cette enzyme, le this compound augmente les niveaux de monophosphate de guanosine cyclique dans le cerveau, ce qui conduit à une plasticité synaptique accrue et à une amélioration de la fonction cognitive. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du monophosphate de guanosine cyclique et divers systèmes de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le PF-04449613 est unique en raison de sa haute sélectivité et de sa puissance en tant qu’inhibiteur de la phosphodiestérase 9A. Des composés similaires comprennent :
PF-04447943 : Un autre inhibiteur de la phosphodiestérase 9A avec des propriétés similaires mais des profils pharmacocinétiques différents.
PF-05085727 : Un composé apparenté avec une inhibition plus large de la phosphodiestérase.
PF-4191834 : Un composé avec des effets inhibiteurs similaires mais des cibles moléculaires différentes.
Ces comparaisons mettent en évidence le caractère unique du this compound en termes de sa sélectivité et de ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C21H25N5O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1 |
Clé InChI |
FHBANDDJQJAZOQ-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
SMILES canonique |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)
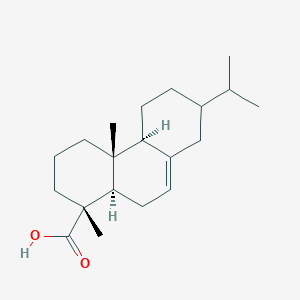
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
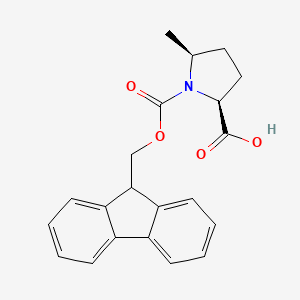
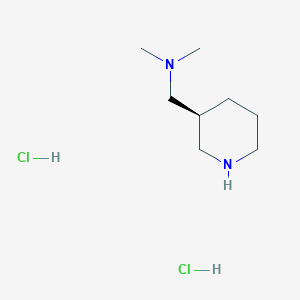
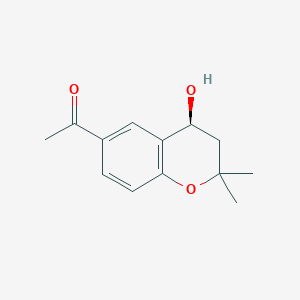



![5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)
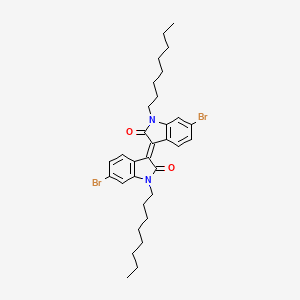


![(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1494669.png)
